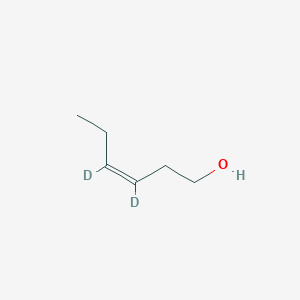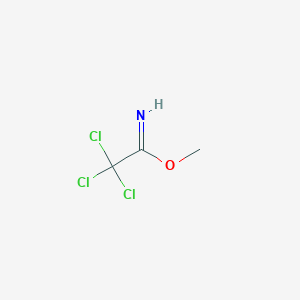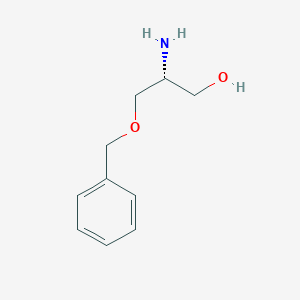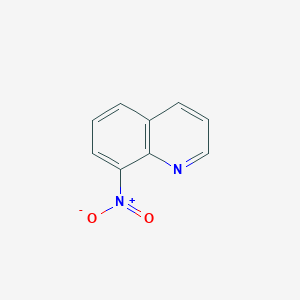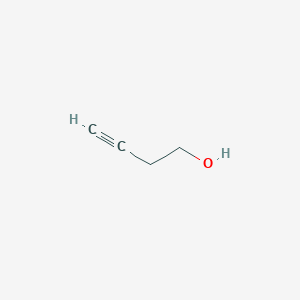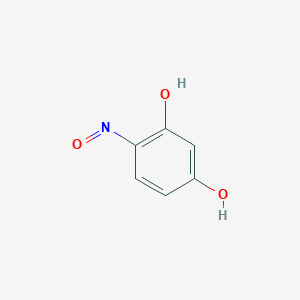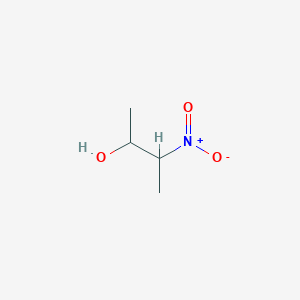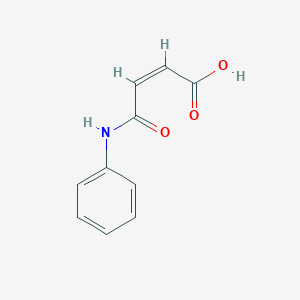
N-Phenylmaleamic acid
Overview
Description
N-Phenylmaleamic acid, also known as maleanilic acid, is an organic compound with the molecular formula C₁₀H₉NO₃. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its stability at room temperature but decomposes at higher temperatures . It is used in various fields, including organic synthesis and as an intermediate in the production of other compounds .
Mechanism of Action
N-Phenylmaleamic acid, also known as Maleanilic acid, is a chemical compound with the formula C10H9NO3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound acts as an antidote against phytotoxic injury to crops by thiocarbamate herbicides .
Mode of Action
This compound interacts with its targets by increasing the herbicide detoxification potency of the crop plant . This interaction leads to changes in the plant’s response to herbicides, reducing the harmful effects and enhancing the plant’s resistance.
Biochemical Pathways
It’s known that the compound plays a role in the detoxification of thiocarbamate herbicides . This process likely involves various enzymatic reactions and metabolic pathways within the plant.
Result of Action
The primary result of this compound’s action is the increased resistance of crops to the damaging effects of thiocarbamate herbicides . By enhancing the plant’s detoxification capabilities, the compound helps to mitigate the phytotoxic injury that these herbicides can cause.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylmaleamic acid is typically synthesized through the reaction of maleic anhydride with aniline. The reaction is exothermic and proceeds rapidly, often requiring an ice-water bath to maintain the temperature below 15°C to prevent the oxidation of aniline . The reaction yields this compound as a pale yellow precipitate, which is insoluble in toluene .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reaction between maleic anhydride and aniline. The process is controlled to ensure high yield and purity. The intermediate product, this compound, is then used to produce N-phenylmaleimide through a dehydration and cyclization reaction, often catalyzed by zinc acetate and triethylamine .
Chemical Reactions Analysis
Types of Reactions: N-Phenylmaleamic acid undergoes various chemical reactions, including:
Cyclization: It can be cyclized to form N-phenylmaleimide, a reaction often catalyzed by acids or bases.
Michael Addition: It reacts with ethyl cellulose in acetic anhydride, resulting in a Michael addition product.
Common Reagents and Conditions:
Cyclization: Catalysts such as zinc acetate and triethylamine are commonly used.
Michael Addition: Anhydrous sodium acetate in acetic anhydride is used as a catalyst.
Major Products:
Cyclization: N-Phenylmaleimide.
Michael Addition: Cellulose ether.
Scientific Research Applications
N-Phenylmaleamic acid has several applications in scientific research:
Comparison with Similar Compounds
N-Phenylmaleimide: A cyclized product of N-Phenylmaleamic acid, used as a dienophile in Diels-Alder reactions.
N-(4-Chlorophenyl)maleamic acid: Similar in structure but contains a chlorine atom, used as a herbicide antidote.
Uniqueness: this compound is unique due to its stability and versatility in various chemical reactions. Its ability to form N-phenylmaleimide through cyclization makes it valuable in organic synthesis and industrial applications .
Properties
IUPAC Name |
(Z)-4-anilino-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLCOICKHIPRL-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876272 | |
| Record name | Maleanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-59-9 | |
| Record name | N-Phenylmaleamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4-(phenylamino)isocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALEANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WZT58X7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Phenylmaleamic acid?
A1: this compound, also known as maleanilic acid, has the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize maleanilic acid derivatives?
A2: Researchers frequently utilize FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (EI-MS) to characterize the structure of maleanilic acid and its derivatives. [, , , , , , ]
Q3: What is the typical appearance of maleanilic acid?
A3: Maleanilic acid often presents as a crystalline solid. []
Q4: How is maleanilic acid typically synthesized?
A4: Maleanilic acid is commonly synthesized via the reaction of maleic anhydride with aniline derivatives. This reaction can be performed under various conditions, including solvent-free methods, to yield the desired product. [, , , , ]
Q5: What is the significance of the reaction between this compound and acetic anhydride?
A5: This reaction is known to produce N-arylmaleimides. Mechanistic studies, including the use of Oxygen-18 labeling, have been employed to understand the pathway of this transformation. [, ]
Q6: Can maleanilic acid undergo intramolecular reactions?
A6: Yes, suitably ortho-substituted maleanilic acids can undergo intramolecular ring closure reactions. This reactivity pathway provides access to diverse heterocyclic compounds. []
Q7: Are there alternative synthetic routes to N-arylmaleimides from maleanilic acids?
A7: Yes, N-arylmaleimides can also be synthesized directly from maleanilic acids using reagents like triphenylphosphine-bromotrichloromethane (PPh3-BrCCl3), offering a valuable alternative to traditional methods. []
Q8: What is a notable application of maleanilic acid in polymer chemistry?
A8: Maleanilic acid is a key intermediate in the synthesis of styrene-maleanilic acid copolymers. These copolymers find applications in various fields due to their unique properties. [, , ]
Q9: How does the imidization of poly(styrene-co-maleic anhydride) impact its glass transition temperature?
A9: Imidization of poly(styrene-co-maleic anhydride) leads to an increase in the glass transition temperature (Tg). The Tg of the final product can be fine-tuned by controlling the extent of both ring-opening and ring-closing reactions. []
Q10: How do different coordinating groups affect the catalytic activity of polymer-supported palladium catalysts incorporating maleanilic acid derivatives?
A10: Studies have shown that the presence of different coordinating groups in maleanilic acid-based polymer-supported palladium catalysts can significantly impact their catalytic activity and selectivity. For example, poly(acrylic acid-co-acrylonitrile)-Pd complexes exhibit enhanced activity and stability compared to their counterparts with a single coordinating group. []
Q11: Can the N-substituent in maleanilic acid derivatives influence the catalytic outcome of reactions?
A11: Yes, modifying the N-substituent can significantly alter the catalytic behavior of maleanilic acid-derived polymer complexes. Variations in the N-substituent can lead to different reaction products, highlighting the importance of structural modifications in catalyst design. []
Q12: What computational methods are employed to study maleanilic acid derivatives?
A12: Density functional theory (DFT) calculations are often utilized to investigate the molecular properties and reactivity of maleanilic acid derivatives. These calculations provide valuable insights into electronic structures, geometries, and potential energy surfaces, aiding in the understanding of their chemical behavior. []
Q13: How do structural modifications of maleanilic acid affect its biological activity?
A13: Introducing different substituents on the aromatic ring of maleanilic acid can significantly influence its biological activity, including its cytotoxicity and antitumor properties. Researchers explore these structure-activity relationships to develop more potent and selective derivatives for pharmaceutical applications. [, , , , ]
Q14: Can maleanilic acid derivatives be employed in analytical chemistry?
A14: Yes, specific maleanilic acid derivatives have shown potential as chromogenic reagents for the detection and quantification of metal ions like thorium (IV) using amperometric methods. []
Q15: Have any studies explored the use of maleanilic acid derivatives in groundwater analysis?
A15: Yes, researchers have investigated the application of novel maleanilic acid indicators for spectrophotometric analysis of heavy metal cations, specifically iron (III) and chromium (III), in water samples. These studies demonstrate the potential of maleanilic acid derivatives in environmental monitoring. []
Q16: What is known about the biological activity of maleanilic acid derivatives?
A16: Some maleanilic acid derivatives have demonstrated promising anticancer activity against various cancer cell lines, including human colon carcinoma (HCT-116), human hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7) cell lines. [, , ]
Q17: Have any studies explored the use of radiolabeled maleanilic acid derivatives?
A17: Yes, researchers have investigated the in vivo behavior of technetium-99m (99mTc)-labeled maleanilic acid derivatives. These studies show potential for using these radiolabeled compounds in cancer diagnosis and monitoring. []
Q18: Do maleanilic acid derivatives exhibit any antimicrobial activity?
A18: Certain maleanilic acid derivatives have shown activity against various bacteria and fungi, highlighting their potential as antimicrobial agents. Further research is needed to explore their full therapeutic potential in this area. []
Q19: Are there any known challenges regarding the stability or formulation of maleanilic acid and its derivatives?
A19: While specific information about the stability and formulation challenges of maleanilic acid is limited in the provided abstracts, researchers are actively exploring strategies to improve the stability, solubility, and bioavailability of drug candidates, including maleanilic acid derivatives, through various formulation techniques and drug delivery systems. [, ]
Q20: Is there information available regarding the SHE regulations, toxicology, and safety profile of maleanilic acid and its derivatives?
A20: While the provided research abstracts don't delve into the specific SHE regulations, toxicology, and safety profile of maleanilic acid and its derivatives, it's crucial to acknowledge that these aspects are paramount in drug development. [] Rigorous safety and toxicity assessments are essential to ensure the safe use of any chemical compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



